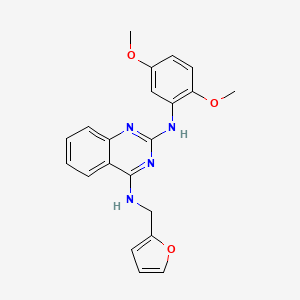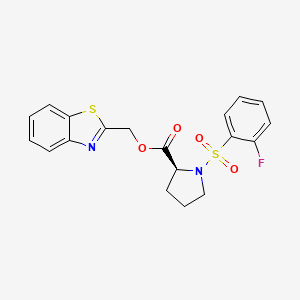![molecular formula C21H17Cl2N3O7 B1225013 [2-[(3,5-Dichloropyridin-2-yl)amino]-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B1225013.png)
[2-[(3,5-Dichloropyridin-2-yl)amino]-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(3,5-Dichloropyridin-2-yl)amino]-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate is a complex organic compound that features a combination of furan, benzoic acid, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(3,5-Dichloropyridin-2-yl)amino]-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate involves multiple steps, starting with the preparation of the furan and benzoic acid derivatives. The key steps include:
Preparation of Furan Derivative: The furan derivative can be synthesized through the reaction of furfural with an amine under acidic conditions to form the corresponding imine, followed by oxidation to yield the oxo derivative.
Preparation of Benzoic Acid Derivative: The benzoic acid derivative is prepared by methoxylation of a suitable benzoic acid precursor, followed by amination to introduce the amino group.
Coupling Reaction: The final step involves coupling the furan and benzoic acid derivatives with the pyridine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyridine moieties, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
[2-[(3,5-Dichloropyridin-2-yl)amino]-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of [2-[(3,5-Dichloropyridin-2-yl)amino]-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The furan and pyridine moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, modulating the activity of the target proteins. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[[2-Furanyl(oxo)methyl]amino]benzoic acid derivatives: These compounds share the furan and benzoic acid moieties but lack the pyridine derivative, resulting in different chemical and biological properties.
Pyridine-based esters: Compounds with similar pyridine ester structures but different substituents on the aromatic rings.
Uniqueness
The uniqueness of [2-[(3,5-Dichloropyridin-2-yl)amino]-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate lies in its combination of furan, benzoic acid, and pyridine moieties, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H17Cl2N3O7 |
|---|---|
Molecular Weight |
494.3 g/mol |
IUPAC Name |
[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C21H17Cl2N3O7/c1-30-16-7-12(14(8-17(16)31-2)25-20(28)15-4-3-5-32-15)21(29)33-10-18(27)26-19-13(23)6-11(22)9-24-19/h3-9H,10H2,1-2H3,(H,25,28)(H,24,26,27) |
InChI Key |
DDBCUKBFZYQEJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OCC(=O)NC2=C(C=C(C=N2)Cl)Cl)NC(=O)C3=CC=CO3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1224930.png)
![3-Ethyl-4-oxo-1-phthalazinecarboxylic acid [2-[2-(2,4-dioxo-3-thiazolidinyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1224931.png)

![3-chloro-N-[3-(4-morpholinyl)propyl]-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B1224935.png)





![6-Amino-4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1224946.png)
![[7-(Difluoromethyl)-5-(4-methoxyphenyl)-3-pyrazolo[1,5-a]pyrimidinyl]-(1-piperidinyl)methanone](/img/structure/B1224950.png)
![N-(2-ethylphenyl)-2-[[2-(4-methoxyphenyl)-4-oxo-1-benzopyran-6-yl]oxy]acetamide](/img/structure/B1224951.png)
![4-(3-Bromophenyl)-7-methyl-2-(4-methylphenyl)pyrazolo[3,4-d]pyridazine](/img/structure/B1224953.png)
![3-amino-8-methyl-N-[4-(4-morpholinyl)phenyl]-2-thieno[2,3-b]quinolinecarboxamide](/img/structure/B1224955.png)
